5-Phenylsulfanyl-2,4-quinazolinediamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylsulfanyl-2,4-Quinazolinediamine typically involves the reaction of 2,4-diaminoquinazoline with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Phenylsulfanyl-2,4-Quinazolinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
5-Phenylsulfanyl-2,4-Quinazolinediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Phenylsulfanyl-2,4-Quinazolinediamine involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. The compound inhibits the enzyme’s activity, leading to disruptions in folate metabolism. This inhibition can result in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)sulfanyl-2,4-Quinazolinediamine
- 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine
- 3-Substituted-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-One Derivatives
Uniqueness
5-Phenylsulfanyl-2,4-Quinazolinediamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H12N4S |
---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
5-phenylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4S/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18) |
InChI Key |
BUFDQCGCADQQQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N |
Origin of Product |
United States |
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